5-bromo-3H-benzo[e]indole-2-carboxylic acid
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Overview
Description
5-Bromo-3H-benzo[e]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3H-benzo[e]indole-2-carboxylic acid typically involves the bromination of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent, followed by bromination using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3H-benzo[e]indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Grignard Reagents: Used in the initial synthesis steps.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted indole derivatives with potential biological activities .
Scientific Research Applications
5-Bromo-3H-benzo[e]indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3H-benzo[e]indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, indole derivatives have been shown to inhibit enzymes like integrase, which is crucial for the replication of certain viruses .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindole-2-carboxylic acid
- 3-Bromoindole-2-carboxylic acid
- 5-Chloroindole-2-carboxylic acid
Uniqueness
5-Bromo-3H-benzo[e]indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the carboxylic acid group at the 2nd position can lead to distinct interactions with biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C13H8BrNO2 |
---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
5-bromo-3H-benzo[e]indole-2-carboxylic acid |
InChI |
InChI=1S/C13H8BrNO2/c14-10-6-11-9(5-12(15-11)13(16)17)7-3-1-2-4-8(7)10/h1-6,15H,(H,16,17) |
InChI Key |
DMWBHGGDWOTVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(N3)C(=O)O)Br |
Origin of Product |
United States |
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